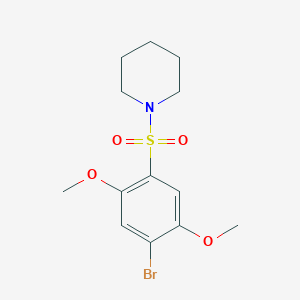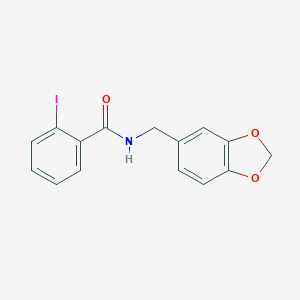
3,4-dimethyl-N-(1,3-thiazol-2-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,4-dimethyl-N-(1,3-thiazol-2-yl)benzamide, also known as DMF, is a chemical compound that has been widely studied for its potential applications in scientific research. DMF is a thiazole derivative that has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for use in various laboratory experiments. In
作用機序
The mechanism of action of 3,4-dimethyl-N-(1,3-thiazol-2-yl)benzamide is not fully understood, but it is believed to involve the modulation of various signaling pathways in cells. This compound has been shown to activate the Nrf2 pathway, which leads to the upregulation of various antioxidant and detoxifying enzymes. This compound has also been shown to inhibit the NF-κB pathway, which is involved in the regulation of inflammation and immune response.
Biochemical and Physiological Effects:
This compound has been found to exhibit a range of biochemical and physiological effects, including antioxidant, anti-inflammatory, and anti-cancer properties. This compound has been shown to reduce oxidative stress and inflammation in various cell types, including neurons, astrocytes, and immune cells. This compound has also been shown to induce apoptosis and inhibit cell proliferation in cancer cells, making it a potential candidate for use in cancer therapy.
実験室実験の利点と制限
One of the main advantages of 3,4-dimethyl-N-(1,3-thiazol-2-yl)benzamide is its potent antioxidant and anti-inflammatory properties, which make it a useful tool for studying cellular stress response and inflammation. This compound has also been shown to modulate various signaling pathways in cells, making it a useful tool for studying signal transduction and gene expression. However, this compound has some limitations for lab experiments, including its potential toxicity at high concentrations and its instability in aqueous solutions.
将来の方向性
There are several future directions for research on 3,4-dimethyl-N-(1,3-thiazol-2-yl)benzamide, including the development of new this compound derivatives with improved pharmacological properties. This compound has also been shown to modulate various signaling pathways in cells, making it a promising candidate for use in the development of new drugs and therapies. Further research is needed to fully understand the mechanism of action of this compound and its potential applications in various scientific research fields.
合成法
3,4-dimethyl-N-(1,3-thiazol-2-yl)benzamide can be synthesized through a simple reaction between 3,4-dimethylaniline and 2-aminothiazole in the presence of a suitable catalyst. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of this compound as the final product. The purity and yield of this compound can be improved through various purification techniques, such as recrystallization or chromatography.
科学的研究の応用
3,4-dimethyl-N-(1,3-thiazol-2-yl)benzamide has been extensively studied for its potential applications in various scientific research fields, including medicinal chemistry, biochemistry, and pharmacology. This compound has been found to exhibit potent antioxidant, anti-inflammatory, and anti-cancer properties, making it a promising candidate for use in the development of new drugs and therapies. This compound has also been shown to modulate various signaling pathways in cells, including the NF-κB and Nrf2 pathways, which are involved in the regulation of cellular stress response and inflammation.
特性
分子式 |
C12H12N2OS |
|---|---|
分子量 |
232.3 g/mol |
IUPAC名 |
3,4-dimethyl-N-(1,3-thiazol-2-yl)benzamide |
InChI |
InChI=1S/C12H12N2OS/c1-8-3-4-10(7-9(8)2)11(15)14-12-13-5-6-16-12/h3-7H,1-2H3,(H,13,14,15) |
InChIキー |
CAIAVZRVQQHMLX-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=NC=CS2)C |
正規SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=NC=CS2)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















